![molecular formula C9H17NO B14667358 4-Methyloctahydropyrido[2,1-c][1,4]oxazine CAS No. 38711-94-3](/img/structure/B14667358.png)
4-Methyloctahydropyrido[2,1-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloctahydropyrido[2,1-c][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its unique structure, which includes a fused pyridine and oxazine ring system. The presence of a methyl group adds to its distinct chemical properties.
Preparation Methods
The synthesis of 4-Methyloctahydropyrido[2,1-c][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with an oxazine precursor in the presence of a catalyst can yield the desired compound. Industrial production methods often involve multi-step processes that ensure high purity and yield. These methods may include the use of protective groups, selective deprotection, and purification techniques such as chromatography .
Chemical Reactions Analysis
4-Methyloctahydropyrido[2,1-c][1,4]oxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, depending on the reagents and conditions used. .
Scientific Research Applications
4-Methyloctahydropyrido[2,1-c][1,4]oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyloctahydropyrido[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on its specific application, but common targets include neurotransmitter receptors and metabolic enzymes .
Comparison with Similar Compounds
4-Methyloctahydropyrido[2,1-c][1,4]oxazine can be compared with other similar compounds such as:
1,4-Oxazine: A simpler oxazine derivative that lacks the fused pyridine ring.
Morpholine: Another oxazine derivative with a different ring structure.
Benzoxazine: A bicyclic compound formed by the fusion of a benzene ring with an oxazine.
The uniqueness of this compound lies in its fused ring system and the presence of a methyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
38711-94-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C9H17NO/c1-8-6-11-7-9-4-2-3-5-10(8)9/h8-9H,2-7H2,1H3 |
InChI Key |
PWDLIKZNKHWVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC2N1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


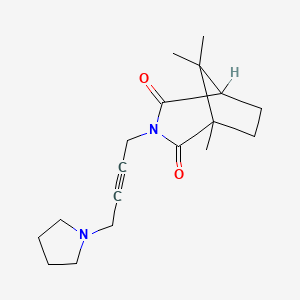
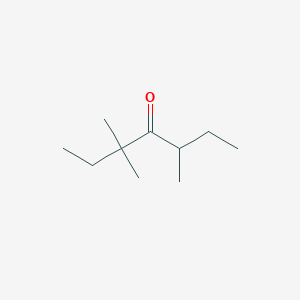

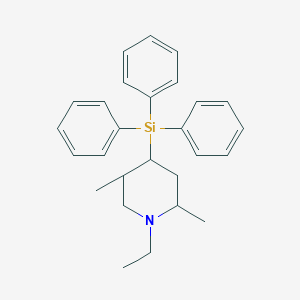
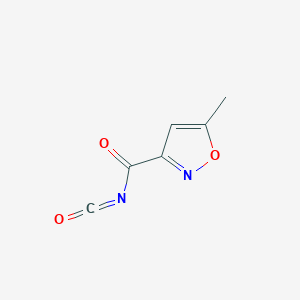

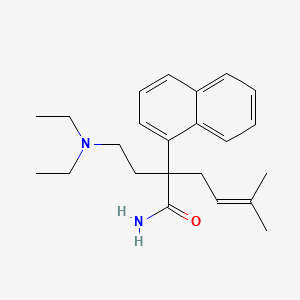
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
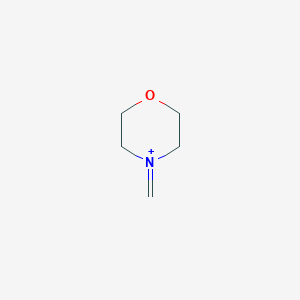
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
